molecular formula C22H14Cl2N2O B5303186 3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone

3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5303186
M. Wt: 393.3 g/mol
InChI Key: ZSVBMTHRBHBLSD-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the brain. This, in turn, enhances cognitive function and memory. It has also been found to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits potent anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit antifungal and antibacterial activity. In addition, it has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase and dopamine receptors. In vivo studies have shown that it exhibits analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent pharmacological activity, which makes it a valuable tool for studying the biochemical and physiological effects of various enzymes and receptors. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone. One of the directions is to investigate its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its pharmacological effects. Additionally, further studies are needed to explore its potential as a modulator of other enzymes and receptors.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the reaction between 2-chloroacetophenone and 2-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed in ethanol, followed by the addition of 3-chloroaniline. The resulting product is then purified through recrystallization to obtain 3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone.

Scientific Research Applications

3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit promising anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In pharmacology, it has been investigated for its ability to modulate the activity of various enzymes and receptors, including acetylcholinesterase and dopamine receptors. In biochemistry, it has been studied for its potential to inhibit the activity of various enzymes, including tyrosinase and xanthine oxidase.

properties

IUPAC Name

3-(3-chlorophenyl)-2-[(E)-2-(2-chlorophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O/c23-16-7-5-8-17(14-16)26-21(13-12-15-6-1-3-10-19(15)24)25-20-11-4-2-9-18(20)22(26)27/h1-14H/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVBMTHRBHBLSD-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone

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